molecular formula C30H34N2NaO6S4 B593147 3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt CAS No. 138623-83-3

3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt

Cat. No. B593147
M. Wt: 669.84
InChI Key: VSGDCXABUUXHHY-UHFFFAOYSA-N
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Description

The compound is a benzothiazolium salt with sulfopropyl groups. Benzothiazolium salts are often used in various fields such as materials science and biological applications . The presence of sulfopropyl groups suggests that the compound might have interesting properties such as high solubility in water and potential reactivity with certain biological entities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a benzothiazolium core with sulfopropyl groups attached. The presence of the inner salt suggests that there is an ionic interaction within the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound could be quite diverse due to the presence of the benzothiazolium core and the sulfopropyl groups. The benzothiazolium core could potentially undergo a variety of organic reactions, while the sulfopropyl groups could act as nucleophiles in certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfopropyl groups could confer high water solubility, while the benzothiazolium core could contribute to its stability and reactivity .

Future Directions

The potential applications and future directions for this compound would largely depend on its physical and chemical properties, as well as its reactivity. It could potentially find use in fields such as materials science, pharmaceuticals, or biological research .

properties

IUPAC Name

sodium;3-[(2Z)-2-[[(3E)-5,5-dimethyl-3-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]cyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O6S4.Na/c1-30(2)20-22(18-28-31(13-7-15-41(33,34)35)24-9-3-5-11-26(24)39-28)17-23(21-30)19-29-32(14-8-16-42(36,37)38)25-10-4-6-12-27(25)40-29;/h3-6,9-12,17-19H,7-8,13-16,20-21H2,1-2H3,(H-,33,34,35,36,37,38);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGXVCUGJKNWKR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=CC2=[N+](C3=CC=CC=C3S2)CCCS(=O)(=O)[O-])C1)C=C4N(C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=C/C(=C/C2=[N+](C3=CC=CC=C3S2)CCCS(=O)(=O)[O-])/C1)/C=C\4/N(C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N2NaO6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 44669616

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